Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC12164390
InChI: InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7H,4-6H2,1-3H3
SMILES:
Molecular Formula: C10H16ClNO3
Molecular Weight: 233.69 g/mol

Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC12164390

Molecular Formula: C10H16ClNO3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate -

Specification

Molecular Formula C10H16ClNO3
Molecular Weight 233.69 g/mol
IUPAC Name tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7H,4-6H2,1-3H3
Standard InChI Key RIHBAFYOPAVGKE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)C(=O)CCl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a four-membered azetidine ring substituted at the 3-position with a chloroacetyl group (COCH2Cl-\text{COCH}_2\text{Cl}) and at the 1-position with a tert-butoxycarbonyl (Boc) protective group. The Boc group enhances solubility in organic solvents and stabilizes the amine functionality during synthetic reactions . The chloroacetyl moiety introduces electrophilic reactivity, enabling nucleophilic substitutions or cross-coupling reactions critical for derivatization.

Key Structural Features:

  • Azetidine Ring: A saturated four-membered ring with inherent ring strain, contributing to reactivity.

  • Chloroacetyl Group: A chlorine atom adjacent to a ketone, facilitating alkylation or acylation reactions.

  • Boc Protection: The tert-butyl carbamate group prevents unwanted side reactions at the azetidine nitrogen .

Table 1: Molecular Identifiers

PropertyValueSource
IUPAC Nametert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
CAS Number1260824-43-8
Molecular FormulaC10H16ClNO3\text{C}_{10}\text{H}_{16}\text{ClNO}_{3}
Molecular Weight233.69 g/mol
SMILESCC(C)(C)OC(=O)N1CC(C1)C(=O)CCl
InChIKeyRIHBAFYOPAVGKE-UHFFFAOYSA-N

Synthesis and Optimization Strategies

Conventional Synthesis Route

The most widely documented method involves reacting azetidine derivatives with chloroacetyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions. This one-step protocol minimizes side reactions like hydrolysis of the chloroacetyl chloride:

Azetidine+ClCH2COClEt3N, DCMTert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate\cite1\text{Azetidine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate} \cite{1}

Key Steps:

  • Protection: Introducing the Boc group to azetidine via di-tert-butyl dicarbonate .

  • Acylation: Reacting Boc-protected azetidine with chloroacetyl chloride.

  • Purification: Column chromatography or recrystallization to isolate the product.

Patent-Based Improvements

A 2018 Chinese patent (CN111362852A) describes an alternative route for synthesizing related azetidinones, emphasizing solvent efficiency and yield optimization . While focusing on 1-tert-butyloxycarbonyl-3-azetidinone, the methodology informs best practices for analogous compounds:

  • Solvent Selection: Replacing dioxane and dimethyl sulfoxide (DMSO) with methylene chloride reduces environmental impact .

  • Catalysis: Using triethylamine as a base achieves 91% yield in the acylation step .

  • Impurity Control: Strict temperature control (10–40°C) minimizes byproducts .

Table 2: Synthesis Comparison

ParameterConventional MethodPatent Method
SolventDioxane/DMSOMethylene chloride
BaseTriethylamineTriethylamine
Yield70–80%91%
PurityModerate (requires chromatography)High (direct crystallization)

Applications in Pharmaceutical Development

Role as a Synthetic Intermediate

The compound’s dual functionality—a protected amine and a reactive chloroacetyl group—makes it a linchpin in synthesizing bioactive molecules:

  • Anticancer Agents: Chloroacetyl groups participate in Michael additions with thiol-containing drugs.

  • Antibiotics: Azetidine rings are incorporated into β-lactam analogs to combat resistance.

  • Kinase Inhibitors: The Boc group is cleaved in situ to generate free amines for scaffold diversification .

Case Study: Analog Derivatization

A structurally related compound, tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, demonstrates the impact of substituent positioning. Compared to the 3-substituted isomer, the 2-substituted variant exhibits:

  • Enhanced Reactivity: Faster alkylation rates due to reduced steric hindrance.

  • Divergent Biological Activity: Improved binding to serine proteases in preclinical assays.

Comparative Analysis with Structural Analogs

Positional Isomerism

The placement of the chloroacetyl group on the azetidine ring (2- vs. 3-position) profoundly influences chemical behavior:

Table 3: Isomer Comparison

Property3-Substituted Isomer2-Substituted Isomer
Synthesis Yield70–80%65–75%
Melting PointNot reported82–85°C
Reactivity with EtSHk=0.15h1k = 0.15 \, \text{h}^{-1}k=0.22h1k = 0.22 \, \text{h}^{-1}

Future Research Directions

Process Optimization

  • Green Chemistry: Replacing dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability .

  • Flow Chemistry: Continuous synthesis to enhance yield and reduce reaction times.

Biological Evaluation

  • Target Identification: Screening against kinase libraries to uncover lead compounds .

  • Toxicology Studies: Assessing metabolite formation and off-target effects.

Computational Modeling

  • DFT Studies: Calculating transition states for acylation reactions to refine mechanistic understanding.

  • Docking Simulations: Predicting binding affinities for azetidine-based inhibitors .

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